N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide
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Overview
Description
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide is a dimethoxybenzene.
Scientific Research Applications
Thiazolidinedione Derivatives in Dermatological Applications
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, as part of the thiazolidinedione class, shows potential in dermatology. A study by Venkatraman et al. (2004) explored derivatives of thiazolidinedione, demonstrating their efficacy as oral and topical agents for treating inflammatory skin conditions like contact dermatitis, atopic dermatitis, and psoriasis. These compounds were found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma) and showed significant anti-inflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004).
Antimicrobial and Anticancer Potential
Research into thiazolyl compounds, closely related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, has revealed potential antimicrobial and anticancer properties. Al-adilee and Hessoon (2019) synthesized a thiazolyl azo dye ligand and metal complexes, which exhibited antibacterial and antifungal properties, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019). Another study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated DNA protective ability, antimicrobial activity, and potential for cancer therapy (Gür et al., 2020).
Neurodegenerative Disease Research
Compounds structurally similar to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide have been explored for their potential in Alzheimer's therapy. Scott et al. (2011) investigated N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones for their ability to interact with metal ions in the context of neurodegenerative diseases. Their research highlighted the potential of these compounds in targeting drug action to Alzheimer's affected areas (Scott et al., 2011).
Photooxygenation and Fluorescence Properties
The photooxygenation properties of thiazolyl compounds, related to N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide, have been explored. Jain et al. (2012) reported on the photooxygenation of N-(2-thiazolyl) sulfanilamide and similar compounds, establishing their structures through spectral analysis (Jain, Chourey, & Jetti, 2012). Additionally, Gundogdu et al. (2018) synthesized bithiazole-containing diarylethenes, demonstrating their photochromic and fluorescent properties as potential cation sensors (Gundogdu et al., 2018).
properties
Product Name |
N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide |
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Molecular Formula |
C21H26N4O3S2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpentanamide |
InChI |
InChI=1S/C21H26N4O3S2/c1-6-7-12(2)19(26)25-21-22-13(3)18(30-21)16-11-29-20(24-16)23-15-10-14(27-4)8-9-17(15)28-5/h8-12H,6-7H2,1-5H3,(H,23,24)(H,22,25,26) |
InChI Key |
JAZWKYQDMWHNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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